molecular formula C22H34N2O4 B14061453 tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B14061453
M. Wt: 390.5 g/mol
InChI Key: RITGERDNJBVIMU-VTBWFHPJSA-N
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Description

tert-Butyl 4-((®-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((®-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the tert-butyl group and the 4-methoxyphenyl group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((®-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

tert-Butyl 4-((®-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound may be used in studies to understand its interaction with biological systems, including its potential effects on cellular pathways.

    Industrial Applications: Its stability and reactivity make it suitable for various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((®-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating certain pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 4-((1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl 4-((®-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[45]decane-8-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H34N2O4

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl 4-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C22H34N2O4/c1-16(17-6-8-18(26-5)9-7-17)23-19-10-15-27-22(19)11-13-24(14-12-22)20(25)28-21(2,3)4/h6-9,16,19,23H,10-15H2,1-5H3/t16-,19?/m1/s1

InChI Key

RITGERDNJBVIMU-VTBWFHPJSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC2CCOC23CCN(CC3)C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CCOC23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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